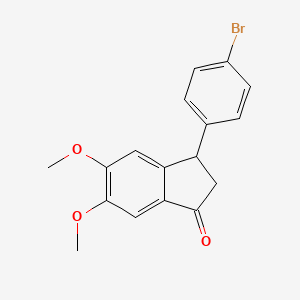
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea, also known as CMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazinylurea derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea is not fully understood, but it is believed to involve inhibition of protein kinases. Specifically, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase-3. These kinases play important roles in various cellular processes, including cell cycle regulation and glycogen metabolism. By inhibiting these kinases, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea may disrupt these processes and lead to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. This antiviral activity may be due to the inhibition of viral protein kinases, which are required for viral replication. Finally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to have anti-inflammatory effects in animal models, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been extensively studied, and there is a large body of literature on its biological effects and mechanism of action. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea. One area of interest is the development of more potent analogs of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea with improved antitumor or antiviral activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea and its effects on various cellular processes. Finally, there is potential for the use of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea as a tool for studying the role of protein kinases in various diseases and cellular processes.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-pyrazinylamine. This reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate, and the resulting product is purified using column chromatography. The yield of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can vary depending on the specific reaction conditions, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its antitumor activity, as studies have shown that N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. Other potential applications of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea include its use as an anti-inflammatory agent and as a tool for studying the role of protein kinases in various cellular processes.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-8-9(13)3-2-4-10(8)16-12(18)17-11-7-14-5-6-15-11/h2-7H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNZCOABXITQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)

![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)
![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)